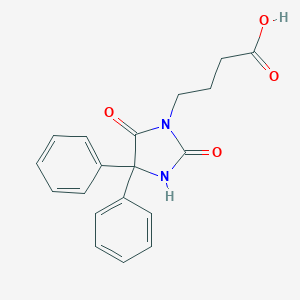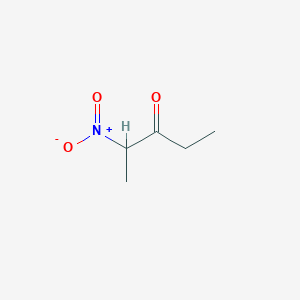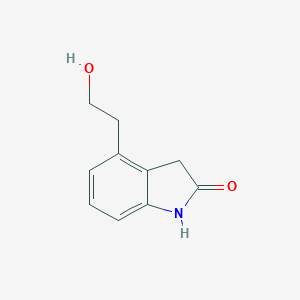
1-(4-Cyanophenyl)-3-phenylurea
Overview
Description
1-(4-Cyanophenyl)-3-phenylurea (CPPU) is a chemical compound that has been studied extensively in the scientific community. CPPU is a synthetic compound that has been used in numerous research applications. It is a white crystalline solid that is soluble in water and organic solvents. CPPU is known for its ability to induce plant growth and development, and has been studied for its potential to be used as a herbicide, pesticide, and fungicide. CPPU has also been studied for its potential to be used as a pharmaceutical agent and for its potential to be used in the treatment of cancer.
Scientific Research Applications
Herbicidal Activity : 3-Substituted 1-phenylureas, a category that includes 1-(4-Cyanophenyl)-3-phenylurea, demonstrate herbicidal activity against various weed species. This herbicidal activity is often linked to compounds with two small substituents in the 3-position (Barnes et al., 1988).
Plant Protection : The phenylurea cytokinin 4PU-30 has been shown to protect maize plants from glyphosate-induced damage by inducing hardiness in their antioxidant defense systems. This is similar to the effects of herbicide safeners (Sergiev et al., 2006).
Synthesis Methods : Research includes a one-pot method for synthesizing 1,1-disubstituted-3-(2-phenyl-3H-quinazolin-4-ylidene)thioureas using N-(2-cyanophenyl)benzimidoyl isothiocyanate, demonstrating innovative approaches in organic synthesis (Fathalla et al., 2001).
Biological Activities : A novel, eco-friendly route for synthesizing versatile 1-(3-cyanothiophen-2-yl)-3-phenylureas has been developed, showing promising biological activities (Shamanth et al., 2022).
Chiral Structures : 4CNPD, a chiral 1,1-diphenyl-2-aza-1,3-butadiene with a cyano-substituted phenyl ring, exemplifies the structural complexity and potential applications of cyanophenyl derivatives (Angelova et al., 1993).
Antithrombotic Properties : N-(1-cyanoalkyl)-N-hydroxyureas exhibit antithrombotic and vasodilating properties, with some compounds significantly inhibiting thrombus formation in arterioles and venules (Camehn & Rehse, 2000).
Detection of Cations : A developed probe with high selectivity and sensitivity for detecting Cr3+ cations shows potential for practical application in biological systems (Xu et al., 2014).
Mechanism of Action
Target of Action
A compound with a similar structure, “4-[(4-o-sulfamoylbenzyl)(4-cyanophenyl)amino]-4h-[1,2,4]-triazole”, targets carbonic anhydrase 2 in humans .
Biochemical Pathways
A related compound, “n-(4-cyano-1-(4-fluorophenyl)-1h-pyrazol-5-yl)-1-(4-fluorophenyl)-3-phenyl-1h-pyrazole-4-carboxamide”, has been shown to have insecticidal activities, suggesting it may affect pathways related to insect physiology .
Properties
IUPAC Name |
1-(4-cyanophenyl)-3-phenylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O/c15-10-11-6-8-13(9-7-11)17-14(18)16-12-4-2-1-3-5-12/h1-9H,(H2,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTDYPTALPAUONC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40384619 | |
| Record name | N-(4-cyanophenyl)-N'-phenylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40384619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107676-58-4 | |
| Record name | N-(4-cyanophenyl)-N'-phenylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40384619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-Hexyl-4'-[2-(4-isothiocyanatophenyl)ethyl]-1,1'-biphenyl](/img/structure/B19284.png)










